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Compound of Interest

Compound Name: 1,3,5-Tris(4-bromophenyl)benzene

Cat. No.: B1296842

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the compound 1,3,5-
Tris(4-bromophenyl)benzene, a key building block in the synthesis of various functional
materials, including porous organic polymers and materials for organic electronics.[1] This
document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with detailed experimental protocols for obtaining these spectra.

Core Spectroscopic Data

The following tables summarize the key spectral data for 1,3,5-Tris(4-bromophenyl)benzene.

Table 1: *H NMR Spectral Data
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
Protons on the
7.70 Singlet - 3H central benzene
ring
Aromatic protons
7.62 Doublet 8.5 6H ortho to the
central ring
Aromatic protons
7.56 Doublet 8.5 6H meta to the
central ring
Solvent: CDClIs, Instrument Frequency: 500 MHz[2]
- 13
Chemical Shift (6) ppm Assignment

141.7 C (quaternary)
139.9 C (quaternary)
132.3 CH

129.0 CH

125.2 C (quaternary)
122.4 C-Br

Solvent: CDCls, Instrument Frequency: 125 MHz[2]

Table 3: IR Spectral Data
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Wavenumber (Vmax) cm—* Assignment

3043 C-H stretching (aromatic)

1595 C=C stretching (aromatic)

1489 C=C stretching (aromatic)

1379 In-plane C-H bending

1075 In-plane C-H bending

1007 In-plane C-H bending

809 Out-of-plane C-H bending (p-disubstituted)

Method: KBr pellet[2]

Table 4: Mass Spectrometry Data
miz Interpretation
543.09 [M]* (Calculated Molecular lon)

Note: Experimental mass spectrometry data with fragmentation patterns were not available in
the searched resources. The listed m/z value corresponds to the calculated molecular weight of
the C24H1sBrs isotopologue.[3]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:
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e Sample Preparation: Dissolve approximately 5-10 mg of 1,3,5-Tris(4-
bromophenyl)benzene in about 0.7 mL of deuterated chloroform (CDCIs). The CDCls
serves as a lock signal for the NMR spectrometer and contains tetramethylsilane (TMS) as
an internal standard (6 = 0.00 ppm).

e Instrumentation: Utilize a 500 MHz NMR spectrometer for tH NMR and a 125 MHz
spectrometer for 13C NMR.

o Data Acquisition for tH NMR:

o Acquire the spectrum at room temperature.

o Set the spectral width to cover the aromatic region (typically 0-10 ppm).

o Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
o Data Acquisition for 13C NMR:

o Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum
to single lines for each unique carbon atom.

o Set the spectral width to encompass the expected range for aromatic carbons (typically O-
160 ppm).

o Alonger acquisition time and a greater number of scans are generally required for 13C
NMR due to the low natural abundance of the 13C isotope.

o Data Processing: Process the raw data by applying a Fourier transform. Phase and baseline
correct the resulting spectrum. Calibrate the chemical shifts using the TMS peak at 0.00
ppm. Integrate the signals in the *H NMR spectrum to determine the relative number of
protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:
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o Sample Preparation (KBr Pellet Method):

o Thoroughly grind a small amount (1-2 mg) of 1,3,5-Tris(4-bromophenyl)benzene with
approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an
agate mortar and pestle. The mixture should be a fine, homogeneous powder.

o Place the powdered mixture into a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder of the spectrometer.

o Acquire the sample spectrum over the range of 4000-400 cm™1,

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (General Procedure for Electron lonization):

o Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer, typically via a direct insertion probe. The sample is then heated under high
vacuum to induce vaporization.

« lonization: Bombard the gaseous sample molecules with a high-energy electron beam
(typically 70 eV). This process ejects an electron from the molecule, forming a positively
charged molecular ion ([M]*).
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» Fragmentation: The high energy of the ionization process causes the molecular ion to
fragment into smaller, characteristic charged species.

e Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: A detector records the abundance of each ion at a specific m/z value.

o Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of
relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 1,3,5-Tris(4-bromophenyl)benzene.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1296842?utm_src=pdf-body-img
https://www.benchchem.com/product/b1296842?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

1. researchgate.net [researchgate.net]

2. rsc.org [rsc.org]

3. 1,3,5-=(4-J8FE)ZK 97% | Sigma-Aldrich [sigmaaldrich.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 1,3,5-Tris(4-
bromophenyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296842#1-3-5-tris-4-bromophenyl-benzene-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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